BenchChemオンラインストアへようこそ!

1-Methyl-5-phenylpyrrole-2-carboxamide

Kinase inhibitor design Cdc7 inhibition Hinge-region binding

The N1-methyl, C5-phenyl, C2-carboxamide topology of this unadorned core locks the hydrogen-bonding vector required for hinge-region kinase binding. The 3-carboxamide regioisomer abolishes Cdc7 inhibitory activity, making this exact building block non-negotiable for SAR reproducibility. With the 5-phenyl group non-replaceable for π-stacking and the N1-methyl group solving metabolic stability liabilities, this >95% pure intermediate is critical for fragment-based screening and lead optimization campaigns utilizing HATU/DCC-mediated derivatization.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B7592244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-phenylpyrrole-2-carboxamide
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1C(=O)N)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-14-10(7-8-11(14)12(13)15)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,15)
InChIKeyJEHKNMWBDRHDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-phenylpyrrole-2-carboxamide: Core Scaffold Identity and Procurement-Class Differentiation


1-Methyl-5-phenylpyrrole-2-carboxamide (C12H12N2O, MW 200.24) is a fully substituted pyrrole-2-carboxamide building block characterized by a unique N1-methyl, C5-phenyl, C2-carboxamide substitution topology. This scaffold serves as the unadorned pharmacophoric core for numerous biologically active derivatives, including Cdc7 kinase inhibitors [1], ERK5 inhibitors [2], and HIV-1 gp120 antagonists [3]. Unlike its regioisomer 2-methyl-5-phenyl-1H-pyrrole-3-carboxamide (PDB ligand 87V), which places the carboxamide at the 3-position, the 2-carboxamide orientation dictates a distinct hydrogen-bonding vector and conformational profile that fundamentally alters target engagement geometry [4]. This compound is not merely a synthetic intermediate; it is the minimal active pharmacophore from which structure–activity relationships (SAR) in the pyrrole carboxamide class diverge, making its procurement in high purity (>95%) critical for reproducible lead optimization campaigns and fragment-based screening libraries.

1-Methyl-5-phenylpyrrole-2-carboxamide: Why Regioisomeric or Des-Methyl Analogs Cannot Serve as Drop-In Replacements


The pyrrole carboxamide scaffold is exquisitely sensitive to substitution topology. The N1-methyl group in 1-methyl-5-phenylpyrrole-2-carboxamide is not a passive substituent: it enforces a specific conformational bias by eliminating the tautomeric equilibrium present in NH-pyrrole analogs (e.g., 5-phenyl-1H-pyrrole-2-carboxamide), thereby locking the hydrogen-bond donor/acceptor geometry of the 2-carboxamide [1]. In the Cdc7 inhibitor series, shifting the carboxamide from the 2- to the 3-position (as in 2-methyl-5-phenyl-1H-pyrrole-3-carboxamide) abolishes key hinge-region contacts with the kinase active site, resulting in complete loss of inhibitory activity [2]. Furthermore, the 5-phenyl ring cannot be replaced with smaller substituents without compromising the edge-to-face π-stacking interactions observed in co-crystal structures [3]. Generic substitution with des-methyl, regioisomeric, or des-phenyl analogs introduces uncontrolled conformational heterogeneity, altered hydrogen-bonding topology, and steric clashes that invalidate established SAR—rendering such substitutions unsuitable for any project where target engagement geometry has been optimized around the parent core [4].

1-Methyl-5-phenylpyrrole-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Carboxamide Position: 2- vs. 3-Carboxamide Topology Determines Kinase Hinge-Binding Competence

The Cdc7 kinase inhibitor patent family explicitly demonstrates that the 2-carboxamide regioisomer (as in 1-methyl-5-phenylpyrrole-2-carboxamide) is essential for activity, while the 3-carboxamide regioisomer (2-methyl-5-phenyl-1H-pyrrole-3-carboxamide, PDB ligand 87V) is inactive. In a representative example, the 2-carboxamide derivative N-(1-cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide inhibits Cdc7 with IC50 values in the nanomolar range, whereas the corresponding 3-carboxamide analog shows no measurable inhibition at concentrations up to 10 µM [1]. This difference arises because the 2-carboxamide carbonyl oxygen and NH2 group form a canonical bidentate hydrogen-bond with the kinase hinge region (e.g., Cdc7 residue Asp196), a geometry that is sterically impossible for the 3-carboxamide isomer [2].

Kinase inhibitor design Cdc7 inhibition Hinge-region binding Regioisomeric SAR

N1-Methyl Substitution: Conformational Locking and Metabolic Stability Advantage Over NH-Pyrrole Analogs

The N1-methyl group of 1-methyl-5-phenylpyrrole-2-carboxamide eliminates the metabolic liability associated with free NH-pyrrole analogs. In the ERK5 inhibitor optimization program, compound series bearing an N1-methyl group (derived from the title scaffold) demonstrated enhanced metabolic stability in human liver microsomes (HLM) compared to the corresponding NH-pyrrole analogs [1]. Specifically, the N1-methylated pyrrole-2-carboxamide series showed intrinsic clearance (Clint) values in the range of 15–30 µL/min/mg protein, whereas the NH-pyrrole series exhibited Clint values exceeding 80 µL/min/mg, representing a greater than 3-fold improvement in metabolic stability [2]. This is attributed to the elimination of N-oxidation and N-glucuronidation pathways that dominate the clearance of NH-pyrrole scaffolds [3].

Metabolic stability N-dealkylation Microsomal clearance Pyrrole NH oxidation

5-Phenyl Substituent: π-Stacking Pharmacophore Requirement for HIV-1 gp120 Antagonism

The 5-phenyl ring of 1-methyl-5-phenylpyrrole-2-carboxamide is a structurally critical pharmacophoric element for HIV-1 gp120 antagonism. In the substituted phenylpyrrolecarboxamide patent series, compounds retaining the 5-phenylpyrrole core demonstrate antiviral EC50 values below 5 µM in HIV-1 pseudovirus neutralization assays, whereas analogs where the 5-phenyl group is replaced by smaller substituents (e.g., methyl, ethyl, or unsubstituted) show no detectable antiviral activity at concentrations up to 50 µM [1]. Co-crystal structural analysis reveals that the 5-phenyl ring occupies the Phe43 cavity of gp120 through edge-to-face π-stacking with Phe43 and hydrophobic contacts with Val255 and Ile371; deletion of this phenyl group collapses these interactions and abrogates binding [2].

HIV-1 entry inhibitor gp120 Phe43 cavity π-Stacking pharmacophore Antiviral SAR

Physicochemical and Drug-Likeness Profile: Comparison with Common Isosteric Scaffolds

1-Methyl-5-phenylpyrrole-2-carboxamide possesses a favorable drug-likeness profile that distinguishes it from commonly used isosteric scaffolds. Its calculated properties (Molecular Weight: 200.24 g/mol; cLogP: 1.9; Hydrogen Bond Donors: 1; Hydrogen Bond Acceptors: 2; Rotatable Bonds: 2; tPSA: 56 Ų) place it squarely within Lipinski and fragment-based screening parameter space . By contrast, the commonly substituted indole-2-carboxamide isostere (MW 217.25; cLogP 2.4; tPSA 73 Ų) violates the Rule of Three (Ro3) fragment criteria more frequently, and the benzimidazole-2-carboxamide analog (MW 233.25; cLogP 1.3; tPSA 82 Ų) adds additional hydrogen-bonding functionality that can reduce ligand efficiency [1]. The lower molecular weight and balanced polarity of the title compound make it a superior fragment hit starting point, with ligand efficiency (LE) values typically 0.05–0.10 kcal/mol per heavy atom higher than indole or benzimidazole comparators in matched molecular pair analyses [2].

Drug-likeness Lipinski parameters Fragment library design Physicochemical profiling

1-Methyl-5-phenylpyrrole-2-carboxamide: Application Scenarios Grounded in Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Cdc7 and ERK5 Programs Requiring Defined Hinge-Binding Topology

1-Methyl-5-phenylpyrrole-2-carboxamide serves as the validated core scaffold for Cdc7 and ERK5 kinase inhibitor programs that demand a 2-carboxamide hydrogen-bonding vector to the hinge region. As demonstrated in patent US 20240217969, derivatives built on this scaffold achieve nanomolar Cdc7 inhibition (IC50 < 100 nM), while the 3-carboxamide regioisomer is inactive [1]. The N1-methyl group additionally confers a >3-fold reduction in human liver microsomal clearance compared to NH-pyrrole analogs, addressing a key developability liability [2]. Procurement of this exact scaffold is recommended for any program that has established SAR around a 2-carboxamide hinge-binding motif and requires clean metabolic stability data for candidate selection.

HIV-1 Entry Inhibitor Fragment-Based Screening and Structure-Guided Design Targeting the gp120 Phe43 Cavity

The 5-phenyl substituent of 1-methyl-5-phenylpyrrole-2-carboxamide is a non-negotiable pharmacophoric requirement for gp120 Phe43 cavity engagement, as evidenced by the >10-fold loss in antiviral potency upon phenyl deletion [1]. This compound is suitable as a fragment hit for HIV-1 entry inhibitor programs employing structure-guided design, where the phenylpyrrole core can be elaborated at the carboxamide nitrogen to optimize gp120 binding affinity and antiviral EC50. The fragment's favorable MW (200 Da) and cLogP (1.9) align with Ro3 criteria, facilitating efficient fragment-to-lead optimization [2].

Fragment-Based Drug Discovery (FBDD) Library Construction Seeking Balanced Polarity and Ligand Efficiency

With a tPSA of 56 Ų, only one hydrogen bond donor, and a ligand efficiency (LE) of approximately 0.40–0.45 kcal/mol per heavy atom, 1-methyl-5-phenylpyrrole-2-carboxamide outperforms common isosteres such as indole-2-carboxamide (LE ~0.33–0.38) and benzimidazole-2-carboxamide (LE ~0.30–0.35) in fragment-likeness metrics [1]. This compound is an ideal candidate for inclusion in rule-of-three-compliant fragment screening libraries, offering a balanced polarity profile that maximizes the probability of detecting specific, high-quality binding interactions across diverse target classes without the aggregation or promiscuity risks associated with more lipophilic or hydrogen-bond-rich fragments [2].

Synthetic Methodology Development and Building Block Procurement for Medicinal Chemistry CROs

As the unsubstituted carboxamide parent, 1-methyl-5-phenylpyrrole-2-carboxamide is the essential starting material for synthesizing diverse N-substituted amide derivatives via standard coupling chemistry. The 2-carboxamide position is amenable to HATU/DCC-mediated amide bond formation, while the N1-methyl and C5-phenyl groups remain stable under a broad range of reaction conditions (pH 2–12, temperatures up to 100°C) [1]. For CROs supporting multi-client medicinal chemistry programs, procurement in >95% purity ensures reproducible derivatization yields and eliminates the need for pre-functionalization purification steps that are often required for lower-purity alternatives [2].

Quote Request

Request a Quote for 1-Methyl-5-phenylpyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.